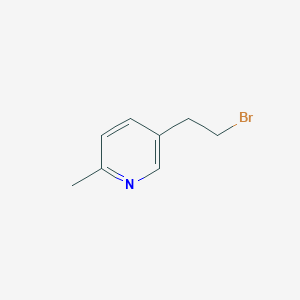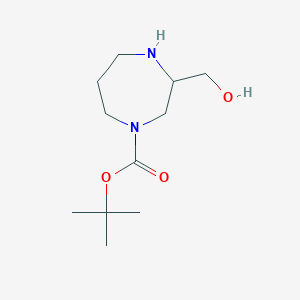
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Descripción general
Descripción
“Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate” likely refers to a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl esters generally have low water solubility and moderate polarity .Aplicaciones Científicas De Investigación
Synthesis and Structural Utility
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate plays a crucial role in the synthesis of various compounds. For instance, it is used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
The compound's derivatives have also been studied for their potential as catalysts in olefin epoxidation reactions. Specifically, manganese(III) complexes of this compound have shown effective catalytic activity in the epoxidation of olefins, demonstrating its versatile use in chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Chemical Modifications and Reactions
Research on tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate includes exploring its structural modifications. For example, its reaction with the Vilsmeier reagent leads to the introduction of N,N-dimethylaminomethylene groups, resulting in the formation of various isomeric forms. These modifications have implications for developing new compounds with potential applications in different scientific fields (Vorona et al., 2007).
Another application is in the synthesis of α-hydroxy carboxylic acids from corresponding α-amino acids, where tert-butyl nitrite is used as a key reagent. This method has been applied successfully for the synthesis of proteinogenic amino acids, highlighting its significance in biochemistry and pharmaceutical research (Stuhr-Hansen, Padrah, & Strømgaard, 2014).
Potential in Radiopharmaceuticals
- The compound has been explored in the context of radiopharmaceuticals. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a derivative of this compound, has been synthesized as a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. This indicates its potential use in medical imaging and diagnostics (He et al., 1994).
Novel Complex Formation
- Iron(III) complexes of bis(phenolate) ligands derived from tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate have been synthesized and studied as models for certain enzymes. These studies contribute to our understanding of enzyme mechanisms and potential applications in biocatalysis (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXEMCTCCKSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676605 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
1179360-20-3 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



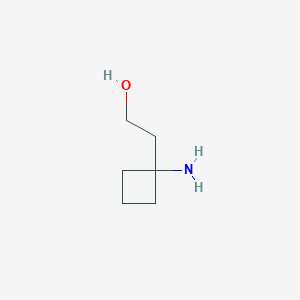

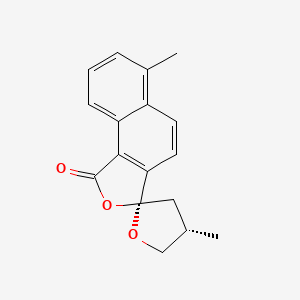
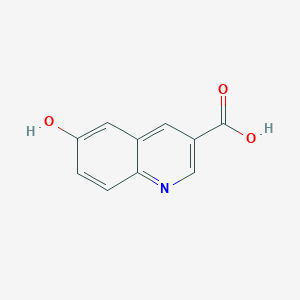
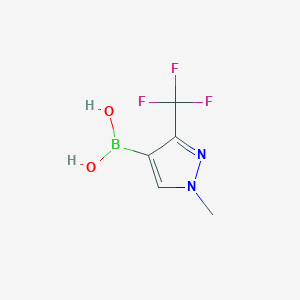
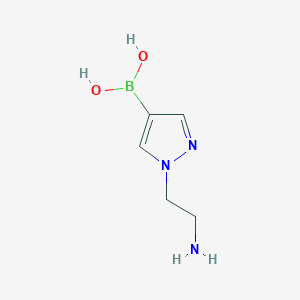
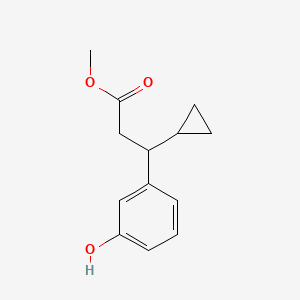
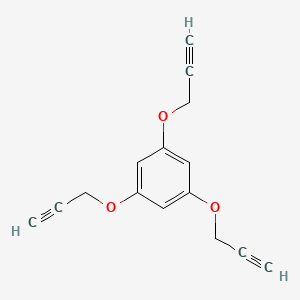
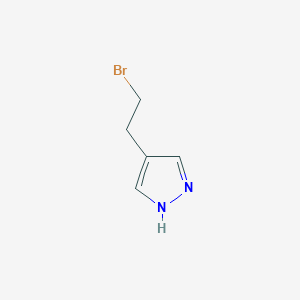
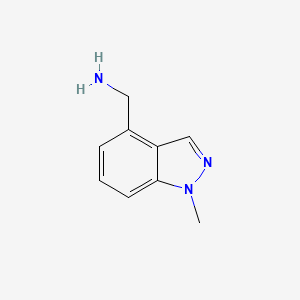
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
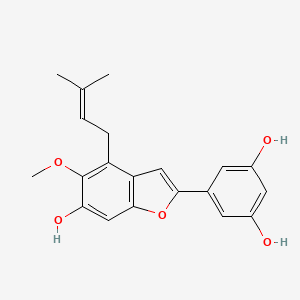
![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)
